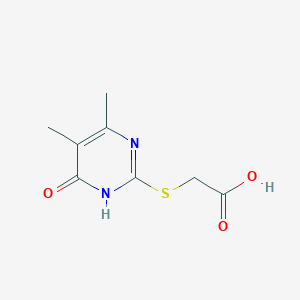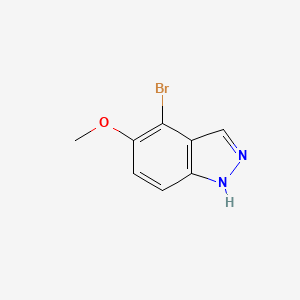
4-Bromo-5-methoxy-1H-indazole
Overview
Description
4-Bromo-5-methoxy-1H-indazole is an organic compound with the molecular formula C8H7BrN2O It is a brominated and methoxylated derivative of indazole, a bicyclic aromatic compound
Mechanism of Action
Target of Action
The primary target of 4-Bromo-5-methoxy-1H-indazole is the respiratory system . This compound, like other indazole derivatives, is likely to bind with high affinity to multiple receptors , playing a significant role in various biological processes.
Mode of Action
It is known that indazole derivatives can interact with their targets and cause various changes in cellular processes . These interactions can lead to alterations in cell biology, potentially affecting the treatment of various disorders.
Biochemical Pathways
This compound, as an indazole derivative, may affect several biochemical pathways. Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The properties of indazole derivatives can vary widely, influencing their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with indazole derivatives . These effects could include alterations in cell biology and the potential treatment of various disorders.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of indazole compounds can be affected by the presence of certain catalysts . Additionally, the compound’s action may be influenced by the specific conditions within the body or cellular environment.
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methoxy-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways . Additionally, this compound can bind to proteins and alter their function, leading to changes in cellular processes. The interactions between this compound and these biomolecules are primarily driven by its unique chemical structure, which allows it to form stable complexes with target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These cellular effects highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, this compound can inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products of this compound may have different biological activities, which can influence the overall effects of the compound in in vitro or in vivo studies. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, the dose-dependent effects of this compound underscore the need for careful monitoring and evaluation in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the biotransformation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its biological activity, as some metabolites may have different pharmacological properties compared to the parent compound. Additionally, the interaction of this compound with cofactors and other enzymes can affect metabolic flux and metabolite levels, further modulating its overall effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of this compound in target cells and tissues. For instance, certain transporters can enhance the cellular uptake of this compound, while binding proteins can sequester the compound in specific cellular compartments. The distribution of this compound within the body can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of this compound is essential for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-1H-indazole typically involves the bromination of 5-methoxy-1H-indazole. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methoxy-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound derivatives with different functional groups.
Substitution: Substitution reactions can result in the formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Bromo-4-methoxy-1H-indazole
4-Bromo-6-methoxy-1H-indazole
4-Bromo-7-methoxy-1H-indazole
Properties
IUPAC Name |
4-bromo-5-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6-5(8(7)9)4-10-11-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJMTCWSLYKVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677496 | |
| Record name | 4-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192004-62-8 | |
| Record name | 4-Bromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
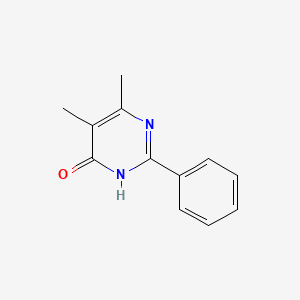
![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)
![7H-Imidazo[4,5-d]-v-triazin-4-one, hydrate](/img/structure/B1530942.png)
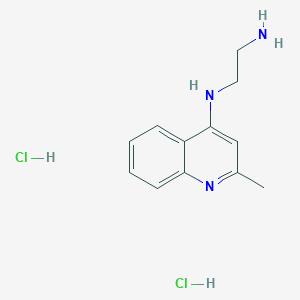
![8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B1530947.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-cyano-3-(dimethylamino)acrylamide](/img/structure/B1530948.png)

![Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1530953.png)
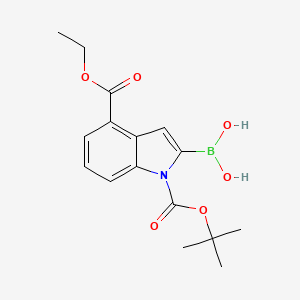
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1530956.png)
![3-[(4-Chlorophenyl)hydrazinylidene]-2-hydroxyimino-N-phenylbutanamide](/img/structure/B1530957.png)

![2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one](/img/structure/B1530960.png)
